molecular formula C8H15ClS B15253499 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene

3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene

Cat. No.: B15253499
M. Wt: 178.72 g/mol
InChI Key: BQPBMXKTZRXDBQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with chloromethyl methyl ether in the presence of a strong base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with LiAlH4 can produce a fully reduced hydrocarbon.

Scientific Research Applications

3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chloromethyl and methylsulfanyl groups on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-methylpent-1-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3-(Methylsulfanyl)-3-methylpent-1-ene:

    3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)hex-1-ene: Has an extended carbon chain, which can influence its physical and chemical properties.

Uniqueness

3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, which confer distinct reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15ClS

Molecular Weight

178.72 g/mol

IUPAC Name

3-(chloromethyl)-3-methyl-5-methylsulfanylpent-1-ene

InChI

InChI=1S/C8H15ClS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3

InChI Key

BQPBMXKTZRXDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)(CCl)C=C

Origin of Product

United States

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